molecular formula C18H36O2 B14721245 3,9-Diethyltridecan-6-yl formate CAS No. 5451-54-7

3,9-Diethyltridecan-6-yl formate

Cat. No.: B14721245
CAS No.: 5451-54-7
M. Wt: 284.5 g/mol
InChI Key: GAUMUXGXUUTDKB-UHFFFAOYSA-N
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Description

3,9-Diethyltridecan-6-yl formate is an organic compound classified as an ester Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents The structure of this compound includes a formate group (HCOO-) attached to a 3,9-diethyltridecan-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diethyltridecan-6-yl formate typically involves the esterification of 3,9-diethyltridecan-6-ol with formic acid or formic acid derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,9-Diethyltridecan-6-yl formate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3,9-diethyltridecan-6-ol and formic acid.

    Reduction: The formate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: 3,9-diethyltridecan-6-ol and formic acid.

    Reduction: 3,9-diethyltridecan-6-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,9-Diethyltridecan-6-yl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and 3,9-diethyltridecan-6-ol, which may exert biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a fragrance compound.

Comparison with Similar Compounds

    Ethyl acetate: A common ester with a similar structure but different alkyl groups.

    Methyl formate: Another formate ester with a simpler structure.

    Isopropyl butyrate: An ester with a different carboxylic acid component.

Uniqueness: 3,9-Diethyltridecan-6-yl formate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other esters may not perform as effectively.

Properties

CAS No.

5451-54-7

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

3,9-diethyltridecan-6-yl formate

InChI

InChI=1S/C18H36O2/c1-5-9-10-17(8-4)12-14-18(20-15-19)13-11-16(6-2)7-3/h15-18H,5-14H2,1-4H3

InChI Key

GAUMUXGXUUTDKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(CCC(CC)CC)OC=O

Origin of Product

United States

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